

# Application Notes and Protocols: Orismilast in Ex Vivo Human Skin Explant Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

**Orismilast** is a next-generation, potent, and selective phosphodiesterase 4 (PDE4) inhibitor with high affinity for PDE4B and PDE4D subtypes, which are linked to inflammation.[1][2] By inhibiting PDE4, **Orismilast** increases intracellular cyclic adenosine monophosphate (cAMP) levels, leading to a broad range of anti-inflammatory effects.[3] It has demonstrated the ability to potently inhibit T-helper (Th)1, Th2, and Th17 pathways, which are crucial in the pathogenesis of various chronic inflammatory skin diseases.[1][4]

Ex vivo human skin explant models offer a valuable platform for preclinical assessment of topical and systemic drug candidates, bridging the gap between in vitro cell cultures and in vivo human studies.[5][6] These models maintain the complex three-dimensional structure and cellular diversity of human skin, including resident immune cells, making them ideal for studying the efficacy and mechanism of action of anti-inflammatory compounds like **Orismilast**.[7][8]

These application notes provide detailed protocols for utilizing ex vivo human skin explants to evaluate the anti-inflammatory effects of **Orismilast**.

# **Mechanism of Action of Orismilast**

**Orismilast** exerts its anti-inflammatory effects by inhibiting PDE4, the predominant enzyme responsible for the degradation of cAMP in immune cells and keratinocytes.[3] Increased cAMP



levels activate Protein Kinase A (PKA), which in turn modulates the transcription of various proinflammatory and anti-inflammatory cytokines. This leads to a downstream reduction in key inflammatory mediators involved in skin pathologies such as psoriasis and atopic dermatitis.[3]



Click to download full resolution via product page

Caption: **Orismilast** inhibits PDE4, increasing cAMP and PKA activity, which suppresses proinflammatory cytokines.

# Experimental Protocols Protocol 1: General Culture of Ex Vivo Human Skin Explants

This protocol outlines the basic procedure for establishing and maintaining ex vivo human skin explants.[7][10][11]

#### Materials:

- Freshly obtained human skin from elective surgeries (e.g., abdominoplasty, mammoplasty)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Amphotericin B
- Sterile phosphate-buffered saline (PBS)



- Sterile biopsy punches (6-8 mm diameter)
- Sterile surgical instruments (scalpel, forceps)
- Sterile gelatin sponges
- 6-well culture plates
- Humidified incubator (37°C, 5% CO2)

#### Procedure:

- Collect skin samples in sterile transport medium on ice and process within 2-4 hours.
- In a sterile biosafety cabinet, wash the skin sample three times with sterile PBS containing antibiotics and antimycotics.
- Remove subcutaneous fat and connective tissue from the dermal side of the skin using a sterile scalpel.
- Using a sterile biopsy punch, create full-thickness skin explants.
- Place a sterile gelatin sponge in each well of a 6-well plate.
- Saturate the gelatin sponge with culture medium.
- Carefully place one skin explant on top of each gelatin sponge, ensuring the dermal side is in contact with the sponge and the epidermal side is exposed to the air (air-liquid interface).[7]
- Add culture medium to the well, ensuring the explant is not submerged.
- Incubate the plates at 37°C in a humidified atmosphere with 5% CO2.
- Change the culture medium every 2-3 days. The explants can be maintained for up to 10-14 days.[8]

# Protocol 2: Evaluating the Anti-inflammatory Effect of Orismilast on Psoriasis-like Inflamed Skin Explants



This protocol describes how to induce a psoriasis-like inflammatory phenotype in skin explants and assess the therapeutic potential of **Orismilast**.

#### Materials:

- Established ex vivo human skin explants (from Protocol 1)
- Psoriasis-inducing cytokine cocktail (e.g., IL-17A, IL-22, TNF-α, IL-1α, and Oncostatin M)
- Orismilast (dissolved in a suitable vehicle, e.g., DMSO)
- Vehicle control (e.g., DMSO)
- TRIzol reagent for RNA extraction
- Protein extraction buffer
- ELISA kits for human TNF-α, IL-17A, IL-8, and DEFB4

#### Procedure:

- Culture skin explants for 24 hours as described in Protocol 1 to allow for tissue stabilization.
- Replace the culture medium with fresh medium containing the psoriasis-inducing cytokine cocktail to stimulate inflammation. A non-stimulated control group should be maintained in parallel.
- After 24 hours of stimulation, replace the medium with fresh medium containing:
  - Vehicle control
  - Orismilast at various concentrations (e.g., 1 μΜ, 10 μΜ, 50 μΜ)
- Incubate for an additional 48 hours.
- At the end of the treatment period, collect the culture supernatants for cytokine analysis by ELISA.



- Harvest the skin tissue. A portion can be fixed in formalin for histological analysis (H&E staining), and the remainder can be processed for RNA or protein extraction.
- Analyze the expression of inflammatory genes (e.g., IL8, DEFB4) and proteins in the tissue lysates.





Click to download full resolution via product page

Caption: Workflow for evaluating **Orismilast** in ex vivo human skin explants.

# **Data Presentation**

The following tables represent hypothetical but expected quantitative data from the experiments described above, based on the known potent anti-inflammatory activity of **Orismilast**.[3][12]

Table 1: Effect of Orismilast on Pro-inflammatory Cytokine Secretion in Culture Supernatants

| Treatment Group                    | TNF-α (pg/mL) | IL-17A (pg/mL) | IL-8 (pg/mL) |
|------------------------------------|---------------|----------------|--------------|
| Non-stimulated Control             | 50 ± 8        | 15 ± 4         | 250 ± 30     |
| Stimulated + Vehicle               | 850 ± 75      | 350 ± 40       | 3200 ± 250   |
| Stimulated +<br>Orismilast (1 μM)  | 520 ± 60      | 210 ± 35       | 1800 ± 200   |
| Stimulated +<br>Orismilast (10 μM) | 280 ± 45      | 110 ± 20       | 950 ± 110    |
| Stimulated +<br>Orismilast (50 μM) | 150 ± 30      | 60 ± 15        | 500 ± 60     |

Data are presented as mean  $\pm$  standard deviation.

Table 2: Effect of Orismilast on Inflammatory Gene Expression in Skin Tissue



| Treatment Group                 | IL8 (Fold Change vs. Non-<br>stimulated) | DEFB4 (Fold Change vs.<br>Non-stimulated) |
|---------------------------------|------------------------------------------|-------------------------------------------|
| Stimulated + Vehicle            | 15.2 ± 2.1                               | 12.5 ± 1.8                                |
| Stimulated + Orismilast (1 μM)  | 8.5 ± 1.5                                | 7.1 ± 1.2                                 |
| Stimulated + Orismilast (10 μM) | 3.1 ± 0.8                                | 2.8 ± 0.6                                 |
| Stimulated + Orismilast (50 μM) | 1.5 ± 0.4                                | 1.3 ± 0.3                                 |

Data are presented as mean fold change  $\pm$  standard deviation relative to the non-stimulated control group.

Table 3: Comparison of **Orismilast** with Apremilast on TNF- $\alpha$  Release

| Compound   | IC50 for LPS-induced TNF-<br>α release in PBMC (nM) | IC50 for aCD3/aCD28-<br>induced TNF-α release in<br>whole blood (nM) |
|------------|-----------------------------------------------------|----------------------------------------------------------------------|
| Orismilast | 2.1                                                 | 0.7                                                                  |
| Apremilast | 11                                                  | 9.7                                                                  |

This table presents comparative data from ex vivo studies on human peripheral blood mononuclear cells (PBMC) and whole blood, demonstrating **Orismilast**'s higher potency.[3]

# Conclusion

Ex vivo human skin explant models provide a robust system for evaluating the pharmacological effects of **Orismilast** in a setting that closely mimics the in vivo human skin environment. The protocols outlined above can be adapted to investigate the efficacy of **Orismilast** in various inflammatory skin disease models, such as atopic dermatitis, by using different inflammatory stimuli. The expected dose-dependent reduction in key pro-inflammatory mediators underscores the potential of **Orismilast** as a potent anti-inflammatory agent for dermatological conditions.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. uniontherapeutics.com [uniontherapeutics.com]
- 2. Orismilast, a Potent and Selective PDE4B/D Inhibitor, Reduces Protein Levels of Key Disease Driving Cytokines in the Skin of Patients With Plaque Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orbit.dtu.dk [orbit.dtu.dk]
- 4. Pharmacology of orismilast, a potent and selective PDE4 inhibitor PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human skin explant model for the investigation of topical therapeutics PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 7. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 8. Human skin explant QIMA Life Sciences [qima-lifesciences.com]
- 9. uniontherapeutics.com [uniontherapeutics.com]
- 10. Human Skin Explant Preparation and Culture PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. human-skin-explant-preparation-and-culture Ask this paper | Bohrium [bohrium.com]
- 12. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: Orismilast in Ex Vivo Human Skin Explant Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608521#application-of-orismilast-in-ex-vivo-human-skin-explant-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com